molecular formula C14H8Cl2F3NO B6043039 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B6043039
M. Wt: 334.1 g/mol
InChI Key: OELHJCZZQVCPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzamide core.

Preparation Methods

The synthesis of 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and the reaction is typically conducted at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is absorbed by plant tissues and transported acropetally, where it exerts its effects by inhibiting the growth of fungal pathogens. The exact molecular pathways involved in its action are still under investigation, but it is known to affect the nervous system, leading to neurotoxic effects .

Properties

IUPAC Name

2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-9-5-3-6-10(16)12(9)13(21)20-11-7-2-1-4-8(11)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHJCZZQVCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.